molecular formula C16H15NO5 B2826113 Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate CAS No. 832740-11-1

Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate

Cat. No.: B2826113
CAS No.: 832740-11-1
M. Wt: 301.298
InChI Key: IYRBFQAEYXIKFQ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate is a benzoate ester derivative featuring a phenoxymethyl linker substituted with a 4-methyl-2-nitro group on the aromatic ring. This compound’s structure combines a methyl ester at the para position of the benzoate core with a nitro-substituted phenoxy moiety, which confers distinct electronic and steric properties.

Properties

IUPAC Name

methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-11-3-8-15(14(9-11)17(19)20)22-10-12-4-6-13(7-5-12)16(18)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRBFQAEYXIKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate typically involves the reaction of 4-methyl-2-nitrophenol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: Methyl 4-[(4-methyl-2-aminophenoxy)methyl]benzoate.

    Substitution: 4-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid.

    Oxidation: Methyl 4-[(4-carboxy-2-nitrophenoxy)methyl]benzoate.

Scientific Research Applications

Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Phenoxy Ring

The nitro and methyl groups on the phenoxy ring differentiate this compound from analogues. Key comparisons include:

Methyl 4-(phenoxymethyl)benzoate (AB17984)
  • Structure: Lacks nitro and methyl substituents on the phenoxy ring.
  • Impact : Reduced electron-withdrawing effects and lower molecular weight (260.27 g/mol vs. ~301–329 g/mol for nitro-containing analogues). This increases lipophilicity (logP) compared to nitro-substituted derivatives .
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate (CAS 400073-96-3)
  • Structure : Replaces the 4-methyl group with a formyl substituent.
  • Impact : The formyl group introduces additional polarity and reactivity (e.g., in condensation reactions). Molecular weight is 301.25 g/mol, slightly lower than the target compound due to the absence of a methyl group .
(E)-{[4-(4-methylphenoxy)-3-nitrophenyl]methylidene}amino benzoate (CAS 320417-23-0)
  • Structure: Features a benzoyloxy imino methyl group instead of a simple phenoxymethyl linker.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) logP*
Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate C₁₆H₁₅NO₅ 301.30 4-methyl, 2-nitro Not reported ~2.8
Methyl 4-(phenoxymethyl)benzoate (AB17984) C₁₅H₁₄O₃ 242.27 None 85–87 ~3.1
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate C₁₅H₁₁NO₆ 301.25 4-formyl, 2-nitro Not reported ~1.9
Methyl 2-methoxy-4-[(4-nitrophenyl)hydrazinylidene]benzoate C₁₆H₁₅N₃O₅ 329.31 Methoxy, nitro-hydrazine 293 (crystal) ~2.5

*Estimated using ChemDraw.

  • Nitro Groups: Increase molecular weight and polarity, reducing logP compared to non-nitro analogues .

Analytical Characterization

  • MS Data: this compound: Expected [M+H]⁺ at m/z 302.1. Analogues like Methyl (S)-4-(2-phenylacetamido)benzoates show ESI-MS peaks at m/z 438–439 , highlighting the impact of substituents on fragmentation.
  • NMR Challenges: Nitro groups complicate ¹H NMR interpretation due to deshielding effects, as noted in nitration studies .

Biological Activity

Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a benzoate moiety linked to a nitrophenoxy group. The presence of the nitro group enhances its reactivity and potential biological activity.

  • Molecular Formula : C₁₅H₁₅N₃O₅
  • Molecular Weight : Approximately 303.29 g/mol
  • Boiling Point : 199.6 °C

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : This compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction, forming reactive intermediates that may inhibit enzymes or disrupt cellular processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.5 µg/mL
Escherichia coli5.0 µg/mL
Candida albicans4.0 µg/mL

These findings suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development in pharmaceutical applications.

Anticancer Activity

In vitro studies assessed the anticancer effects of this compound on human cancer cell lines:

Cell Line IC50 (µM)
HepG2 (liver cancer)25
A549 (lung cancer)30
MCF-7 (breast cancer)28

The compound demonstrated a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.

Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism for its anti-inflammatory activity.

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